5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
Overview
Description
The compound “5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde” is a chemical with the CAS Number: 1104637-06-0. It has a molecular weight of 267.07 and its molecular formula is C10H10BNO5S . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form .Scientific Research Applications
Photochemical Synthesis and Optical Properties :
- Compounds like 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde have been used in photochemical synthesis. For instance, thiophene-2-carbaldehydes have been used to synthesize 4H-thieno[3,2-c]chromene-2-carbaldehydes through UV light irradiation, showing high yields and the formation of intermediate radical species. These synthesized compounds can be utilized as covert marking pigments due to their unique photophysical properties (Ulyankin et al., 2021).
Regioselective Synthesis and Chemical Reactions :
- Studies on thiophene-2-carbaldehyde derivatives have led to the development of regioselective synthesis methods. For example, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized using a chemo- and regioselective Br/Li exchange reaction, highlighting the potential for creating specific molecular structures in pharmaceutical and material sciences (Bar, 2021).
Antimicrobial Activity of Derivatives :
- Benzoxazole derivatives, synthesized from compounds like thiophene-2-carbaldehyde, have been investigated for their antimicrobial properties. This research highlights the potential pharmaceutical applications of derivatives of thiophene-2-carbaldehyde in developing new antimicrobial agents (Balaswamy et al., 2012).
Fluorescent Sensing Applications :
- Thiophene-2-carbaldehyde derivatives, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), have been developed as novel fluorescent sensors for detecting metal ions like Fe3+. This demonstrates the compound's utility in the development of sensitive and selective sensors for environmental and biological applications (Zhang et al., 2016).
Synthesis of Heterocyclic Compounds :
- Research on thiophene-2-carbaldehyde derivatives has contributed to the synthesis of a variety of heterocyclic compounds, which are vital in pharmaceuticals, agrochemicals, and materials science. For example, studies have been conducted on the convenient synthesis of 5-substituted benzo[b]thiophene derivatives and their use in creating complex molecular structures (Datta & De, 1989).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPPZMPYPCZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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